molecular formula C12H15NO4 B3422237 2-amino-5-oxo-5-phenylmethoxypentanoic acid CAS No. 25014-27-1

2-amino-5-oxo-5-phenylmethoxypentanoic acid

Cat. No.: B3422237
CAS No.: 25014-27-1
M. Wt: 237.25 g/mol
InChI Key: BGGHCRNCRWQABU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

L-Glutamic acid 5-benzyl ester, also known as BnE, is primarily targeted at proteins . It is used in the genetic code expansion (GCE) process, which allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein .

Mode of Action

BnE interacts with its protein targets through site-specific modifications . These modifications include N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . The benzyl ester in BnE is less likely to experience enzymatic hydrolysis in living cells .

Biochemical Pathways

The incorporation of BnE into proteins can affect various biochemical pathways. For instance, it can generate a novel epigenetic mark, Gln methylation, on histones via the derived acyl hydrazide handle . This modification can potentially influence gene expression and other cellular processes.

Pharmacokinetics

The benzyl ester in bne is noted to be less likely to undergo enzymatic hydrolysis in living cells , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of BnE’s action is the modification of proteins at specific Glu or Gln residues . This can lead to various outcomes depending on the specific protein and site of modification. For example, it can cage Glu in the active site of a toxic protein , potentially altering the protein’s activity.

Action Environment

The action of BnE can be influenced by environmental factors. For instance, it is stable in neutral solutions but can decompose into glutamic acid or form a lactone in acidic, basic, or hot water . Therefore, the pH and temperature of the environment can affect BnE’s stability and efficacy.

Properties

IUPAC Name

2-amino-5-oxo-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGHCRNCRWQABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25087-28-9
Details Compound: Glutamic acid, 5-(phenylmethyl) ester, homopolymer
Record name Glutamic acid, 5-(phenylmethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25087-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Acros Organics MSDS]
Record name gamma-Benzyl L-glutamate
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CAS No.

1676-73-9, 25014-27-1
Record name L-Glutamic acid, 5-(phenylmethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676739
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Record name Glutamic acid, L-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118112
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyl L-glutamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9969
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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